endo-Dicyclopentadiene

Ring-Opening Metathesis Polymerization Polymer Chemistry Kinetics

Select endo-Dicyclopentadiene (CAS 13257-74-4) when stereochemistry governs your process. This thermodynamically favored isomer delivers controlled ROMP kinetics with Grubbs' 2nd-gen catalysts for high-toughness PDCPD via RIM, predictable epoxidation stereochemistry for advanced epoxy resins, and maximum hydrogenation yield to endo-THDCPD—the critical JP-10 precursor. Verify isomeric purity by freezing point (33°C endo vs. 19.5°C exo). Do not substitute generic DCPD or exo isomer without revalidating your entire process window.

Molecular Formula C10H12
Molecular Weight 132.20 g/mol
CAS No. 13257-74-4
Cat. No. B8208824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-Dicyclopentadiene
CAS13257-74-4
Molecular FormulaC10H12
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESC1C=CC2C1C3CC2C=C3
InChIInChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9-,10+/m0/s1
InChIKeyHECLRDQVFMWTQS-QCLAVDOMSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-Dicyclopentadiene (CAS 13257-74-4) Technical Baseline and Procurement Considerations


endo-Dicyclopentadiene (endo-DCPD) is the thermodynamically favored stereoisomer of dicyclopentadiene (DCPD) produced via the Diels–Alder dimerization of cyclopentadiene . It exists as a colorless crystalline solid at room temperature with a melting point of approximately 32–33°C and boiling point of 170°C [1]. The compound serves as a critical monomer for ring-opening metathesis polymerization (ROMP) to produce high-performance thermosets and as the essential hydrogenation precursor for endo-tetrahydrodicyclopentadiene (endo-THDCPD), the immediate synthetic intermediate for the high-energy-density missile fuel JP-10 [2].

endo-Dicyclopentadiene (CAS 13257-74-4): Why Generic DCPD or exo-DCPD Cannot Be Substituted


Commercial dicyclopentadiene is typically a mixture of endo- and exo-isomers, with the endo form predominating [1]. However, the stereochemical configuration profoundly dictates reactivity, physical properties, and downstream product characteristics [2][3]. Substituting generic DCPD or the pure exo-isomer for pure endo-DCPD will fundamentally alter polymerization kinetics, polymer network architecture, and fuel precursor conversion efficiency. The following quantitative evidence establishes precisely where endo-DCPD differs from its closest analog, exo-DCPD, and from other norbornene-based monomers in ROMP.

endo-Dicyclopentadiene (CAS 13257-74-4) Product-Specific Quantitative Evidence Guide


endo-DCPD Exhibits >10-Fold Lower ROMP Reactivity Compared to exo-DCPD

In ROMP using Grubbs' catalyst, exo-dicyclopentadiene (exo-DCPD) polymerizes more than an order of magnitude faster than endo-dicyclopentadiene (endo-DCPD) [1]. The reactivity of endo-DCPD was found to be similar to its partially saturated counterpart endo-1,2-dihydrodicyclopentadiene, indicating that the reduced rate is primarily due to steric hindrance in the endo configuration [1].

Ring-Opening Metathesis Polymerization Polymer Chemistry Kinetics

Second Generation Grubbs' Catalyst Provides Enhanced ROMP Efficiency for endo-DCPD

A direct comparison of first-generation (G1) and second-generation (G2) Grubbs' catalysts in the isothermal curing of endo-DCPD revealed that the G2 catalyst is more efficient in catalytic activity for overall ROMP [1]. This is evidenced by higher reaction rates and greater fractional conversion (α) under identical conditions [1]. Furthermore, poly-DCPD formed with the G1 catalyst system exhibits higher cross-linking density and lower tensile toughness compared to poly-DCPD synthesized with the G2 catalyst [1].

ROMP Catalysis Polymer Curing

endo-DCPD and exo-DCPD Exhibit Distinct Regio- and Stereo-selectivities in Epoxidation

In peracid and radical epoxidations, endo-dicyclopentadiene and exo-dicyclopentadiene display divergent regio- and stereo-selectivities [1]. The specific product distributions depend on the reaction mechanism and the stereochemical environment of the norbornene double bonds [1]. While exact quantitative yield ratios are not provided in the abstract, the study explicitly establishes that the two isomers are not functionally equivalent in this transformation [1].

Synthetic Chemistry Epoxidation Stereoselectivity

Physical Property Divergence: endo-DCPD vs. exo-DCPD and Industrial DCPD

The stereoisomers of dicyclopentadiene exhibit distinct physical properties that affect handling and formulation. The endo isomer has a freezing point of approximately 33°C, whereas the exo isomer freezes at 19.5°C [1][2]. Commercial DCPD typically contains predominantly the endo form [2]. This 13.5°C difference in solidification temperature directly influences storage, pumping, and mixing requirements in industrial settings.

Physical Chemistry Material Science Quality Control

endo-THDCPD as the Essential, yet Insufficient, Precursor for JP-10 Missile Fuel

Hydrogenation of dicyclopentadiene (DCPD) yields endo-tetrahydrodicyclopentadiene (endo-THDCPD) [1]. This compound serves as the crucial precursor in the synthesis of exo-THDCPD, the primary component of the high-performance missile fuel JP-10 [1][2]. However, endo-THDCPD itself is unsuitable as a fuel due to its high melting point of 77°C, necessitating isomerization to the low-melting exo form (-79°C) [3]. Optimized hydrogenation of DCPD to endo-THDCPD using a Pd/C catalyst achieves high yield under specific conditions: 90°C, 0.5 MPa H2, 4 hours, 10% catalyst/DCPD ratio [1].

High-Energy Fuels Hydrogenation Aerospace Propulsion

endo-Dicyclopentadiene (CAS 13257-74-4): Recommended Research and Industrial Application Scenarios


Controlled ROMP for Tailored Poly-DCPD Thermosets

Researchers and process engineers seeking to synthesize polydicyclopentadiene (PDCPD) with specific mechanical properties should select pure endo-DCPD and pair it with an appropriate Grubbs' catalyst generation. The lower inherent reactivity of endo-DCPD, coupled with the tunable kinetics of G2 catalysts, allows for greater control over the curing profile and final network structure [1]. This scenario is optimal for producing high-toughness, high-impact-resistant components via reaction injection molding (RIM).

Stereospecific Synthesis of Epoxide and Dioxide Derivatives

The synthesis of dicyclopentadiene dioxide, an important epoxy resin intermediate, requires careful selection of the starting DCPD isomer due to the divergent stereoselectivities observed during epoxidation [2]. Using pure endo-DCPD ensures a defined and predictable stereochemical outcome, enabling the production of a specific epoxide isomer with consistent properties for advanced polymer formulations.

High-Purity Feedstock for JP-10 Missile Fuel Production

For defense and aerospace fuel manufacturers, endo-DCPD of verified high isomeric purity is the essential starting material for the hydrogenation step to endo-THDCPD [3]. The subsequent isomerization to exo-THDCPD (JP-10) is a mature process. Procuring endo-DCPD with a defined and minimal exo-content ensures maximum yield and efficiency in the critical hydrogenation reactor, minimizing catalyst fouling and byproduct formation [3].

Physical Property Benchmarking and Quality Assurance

Quality control laboratories and incoming material inspection can leverage the distinct freezing point of endo-DCPD (33°C) versus the exo isomer (19.5°C) to verify isomeric purity [4]. A freezing point near 33°C confirms a predominantly endo composition, while significant deviation indicates exo-isomer contamination or degradation. This simple measurement serves as a rapid, low-cost check for incoming batches before use in sensitive polymerizations or catalytic hydrogenations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for endo-Dicyclopentadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.